molecular formula C13H18FNO2 B216286 N-(3-ethoxypropyl)-2-(4-fluorophenyl)acetamide

N-(3-ethoxypropyl)-2-(4-fluorophenyl)acetamide

Cat. No. B216286
M. Wt: 239.29 g/mol
InChI Key: KKNJEDSCDKBVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-2-(4-fluorophenyl)acetamide, also known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in biomedical research. FPEA is a non-opioid analgesic agent that has been shown to possess high efficacy and low toxicity.

Mechanism of Action

N-(3-ethoxypropyl)-2-(4-fluorophenyl)acetamide acts by inhibiting the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which in turn leads to a decrease in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a high affinity for FAAH and is a potent inhibitor of the enzyme. It has been shown to increase endocannabinoid levels in the body, leading to a decrease in pain and inflammation. This compound has also been shown to have low toxicity and minimal side effects.

Advantages and Limitations for Lab Experiments

N-(3-ethoxypropyl)-2-(4-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH and has been shown to be effective in preclinical studies. This compound is also relatively easy to synthesize and can be obtained in pure form using column chromatography. However, this compound has some limitations as well. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on N-(3-ethoxypropyl)-2-(4-fluorophenyl)acetamide. One area of interest is the potential application of this compound in treating inflammatory conditions such as arthritis. Further studies are needed to determine the efficacy of this compound in these conditions and to determine the optimal dosage and administration route. Another area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. These analogs may have increased potency and selectivity for FAAH and may have potential applications in treating a wide range of conditions.

Synthesis Methods

The synthesis of N-(3-ethoxypropyl)-2-(4-fluorophenyl)acetamide involves the reaction between 4-fluoroacetophenone and ethyl-3-bromo propionate. The reaction is catalyzed by a base such as potassium carbonate or sodium hydride in the presence of a solvent such as dimethylformamide or tetrahydrofuran. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3-ethoxypropyl)-2-(4-fluorophenyl)acetamide has been shown to possess potent analgesic properties in preclinical studies. It acts through a non-opioid pathway and has been shown to be effective in treating chronic pain. This compound has also been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory conditions such as arthritis.

properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C13H18FNO2/c1-2-17-9-3-8-15-13(16)10-11-4-6-12(14)7-5-11/h4-7H,2-3,8-10H2,1H3,(H,15,16)

InChI Key

KKNJEDSCDKBVQZ-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CC1=CC=C(C=C1)F

Canonical SMILES

CCOCCCNC(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

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